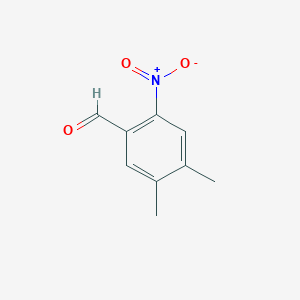

4,5-Dimethyl-2-nitrobenzaldehyde

Description

4,5-Dimethoxy-2-nitrobenzaldehyde is a nitroaromatic compound with the molecular formula C₉H₉NO₅ (M.W. 211.17) . Key features include:

- Functional groups: A nitro (-NO₂) group at position 2, methoxy (-OCH₃) groups at positions 4 and 5, and an aldehyde (-CHO) at position 1.

- Applications: Primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research .

- Physical Properties: Limited solubility in water but soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol. Experimental synthesis methods emphasize controlled reaction conditions to avoid decomposition of the aldehyde group .

Properties

Molecular Formula |

C9H9NO3 |

|---|---|

Molecular Weight |

179.17 g/mol |

IUPAC Name |

4,5-dimethyl-2-nitrobenzaldehyde |

InChI |

InChI=1S/C9H9NO3/c1-6-3-8(5-11)9(10(12)13)4-7(6)2/h3-5H,1-2H3 |

InChI Key |

MMJHLWJXUDPLRW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C)[N+](=O)[O-])C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings:

Functional Group Impact: Aldehyde vs. Carboxylic Acid: The benzoic acid derivative (CAS 73635-75-3) exhibits higher solubility in basic aqueous solutions due to its ionizable -COOH group, unlike the aldehyde, which is more reactive in nucleophilic addition reactions . Methoxy (-OCH₃) vs. Hydroxy (-OH): The dihydroxy analog (CAS 418759-58-7) demonstrates stronger intermolecular hydrogen bonding, leading to higher melting points but lower solubility in non-polar solvents compared to the dimethoxy compound . Amide Substitution: The benzamide derivative (CAS 4959-60-8) shows reduced electrophilicity at the carbonyl carbon, making it less reactive than the aldehyde but more suitable for drug design due to metabolic stability .

Electronic Effects: The nitro group (-NO₂) is a strong electron-withdrawing group, directing electrophilic substitution to the meta position relative to itself. Methoxy groups (-OCH₃) are electron-donating, creating an electron-rich aromatic ring that influences regioselectivity in further reactions .

Synthetic Utility :

- The aldehyde group in 4,5-Dimethoxy-2-nitrobenzaldehyde serves as a versatile handle for condensation reactions (e.g., forming Schiff bases or hydrazones) .

- In contrast, the amide derivative (CAS 5873-58-5) is tailored for target-specific interactions, such as enzyme inhibition, due to its hydrogen-bonding capabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.